Key Intermediate in Patented Sivelestat Synthesis vs. Other Glycine Derivatives
2-(2-Nitrobenzamido)acetic acid is a key intermediate in the patented synthesis of Sivelestat, a clinically approved elastase inhibitor [1]. The synthetic route described in EP 0347168 specifically requires the condensation of 2-nitrobenzoyl chloride with glycine benzyl ester to form N-(2-nitrobenzoyl)glycine benzyl ester, which is subsequently reduced [1]. While other glycine derivatives could theoretically be used as starting materials, the specific ortho-nitrobenzoyl protecting group is integral to this patented route. Using a different isomer, such as 4-nitrobenzoyl glycine, would lead to a different intermediate and a divergent synthetic pathway not covered by the patent.
| Evidence Dimension | Role in a specific, patented synthesis route |
|---|---|
| Target Compound Data | Required as an intermediate in the patented synthesis of Sivelestat (EP 0347168) |
| Comparator Or Baseline | Other nitrobenzoyl glycine isomers (e.g., 4-nitrobenzoyl glycine, CAS 2645-07-0) |
| Quantified Difference | The ortho-isomer is specifically claimed in the patent, whereas other isomers are not part of the described synthetic route and would not produce the same intermediate. |
| Conditions | As described in EP 0347168 for the synthesis of Sivelestat |
Why This Matters
For research and development of Sivelestat or related elastase inhibitors, procurement of the correct ortho-isomer is mandatory to replicate the patented synthetic route.
- [1] Imaki, K., Arai, Y., Okegawa, T. (Ono Pharmaceutical Co., Ltd.). (1990). Derivatives of p-substituted phenyl ester of pivalic acid. European Patent EP 0347168. View Source
